molecular formula C21H32O3 B14076011 (+/-)-9alpha-hydroxy Hexahydrocannabinol

(+/-)-9alpha-hydroxy Hexahydrocannabinol

Cat. No.: B14076011
M. Wt: 332.5 g/mol
InChI Key: KSGRDIFQZVURIF-ZOCZFRKYSA-N
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Description

(+/-)-9alpha-hydroxy Hexahydrocannabinol is a semi-synthetic cannabinoid derived from the hydrogenation of tetrahydrocannabinol (THC).

Preparation Methods

The synthesis of (+/-)-9alpha-hydroxy Hexahydrocannabinol typically involves the cyclization of cannabidiol (CBD) followed by hydrogenation. The process begins with the acid-catalyzed intramolecular cyclization of CBD, yielding delta-8-tetrahydrocannabinol (delta-8-THC) as the primary product. This is then converted to hexahydrocannabinol through catalytic hydrogenation, using catalysts such as palladium on charcoal or Adams’ catalyst . Industrial production methods often involve large-scale hydrogenation processes to ensure the consistent production of the compound .

Chemical Reactions Analysis

(+/-)-9alpha-hydroxy Hexahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include hydroxylated and carboxylic acid derivatives .

Scientific Research Applications

(+/-)-9alpha-hydroxy Hexahydrocannabinol has a wide range of scientific research applications. In chemistry, it is used to study the effects of hydrogenation on cannabinoid structures. In biology and medicine, it is investigated for its potential therapeutic effects, including its interaction with the endocannabinoid system and its potential use in treating various conditions . In industry, it is used in the development of new cannabinoid-based products .

Mechanism of Action

The mechanism of action of (+/-)-9alpha-hydroxy Hexahydrocannabinol involves its interaction with the body’s endocannabinoid system. It binds to cannabinoid receptors CB1 and CB2, which are involved in regulating various physiological processes. This interaction can lead to various effects, including analgesic and anti-inflammatory properties .

Comparison with Similar Compounds

(+/-)-9alpha-hydroxy Hexahydrocannabinol is similar to other cannabinoids such as delta-9-tetrahydrocannabinol (delta-9-THC) and delta-8-tetrahydrocannabinol (delta-8-THC). it is unique due to its hydrogenated structure, which gives it different pharmacological properties. Other similar compounds include hexahydrocannabiphorol and dihydro-iso-tetrahydrocannabinol .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(6aR,9S,10aR)-6,6,9-trimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene-1,9-diol

InChI

InChI=1S/C21H32O3/c1-5-6-7-8-14-11-17(22)19-15-13-21(4,23)10-9-16(15)20(2,3)24-18(19)12-14/h11-12,15-16,22-23H,5-10,13H2,1-4H3/t15-,16-,21+/m1/s1

InChI Key

KSGRDIFQZVURIF-ZOCZFRKYSA-N

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C[C@@](CC[C@H]3C(OC2=C1)(C)C)(C)O)O

Canonical SMILES

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(C)O)O

Origin of Product

United States

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